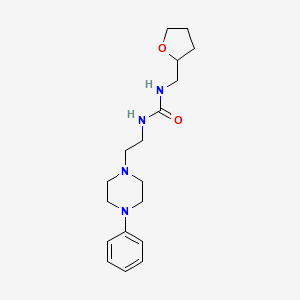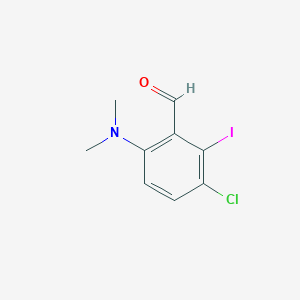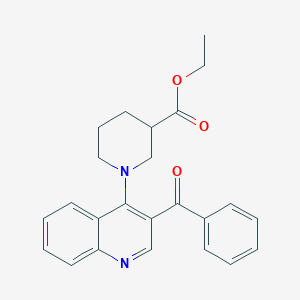
(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities and applications in nonlinear optics. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a bromine atom on one aromatic ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related chalcone derivatives involves a Claisen-Schmidt condensation reaction, which typically requires an acetophenone and an aldehyde as starting materials. In the case of the compound synthesized in paper , 4-bromoacetophenone and N,N-dimethyl benzaldehyde were reacted in ethanol with sodium hydroxide as a base to yield the target molecule. This reaction is a common method for synthesizing chalcones and can be adapted to introduce various substituents on the aromatic rings.
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be elucidated using spectroscopic techniques and computational methods. In paper , the structure was investigated using FT-IR, FT-Raman, and NMR spectroscopy, complemented by density functional theory (DFT) calculations. These methods provide information on the vibrational frequencies, chemical shifts, and overall geometry of the molecule. The molecular structure of a similar compound was determined by single-crystal X-ray diffraction in paper , which is a definitive technique for establishing the three-dimensional arrangement of atoms within a crystal.
Chemical Reactions Analysis
Chalcone derivatives can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. The presence of the bromine atom in the compound can make it a precursor for further chemical modifications, such as Suzuki coupling reactions. The reactivity of the molecule can be assessed using quantum-molecular descriptors like Fukui functions, as mentioned in paper , which help predict the sites of chemical reactivity within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and optical activity. In paper , the nonlinear optical features and thermodynamic properties of the compound were outlined theoretically, indicating potential applications in optical materials. Paper assessed the degradation properties through bond dissociation energies and molecular dynamics simulations, providing insights into the stability of the compound in different environments.
Both papers and contribute to the comprehensive analysis of chalcone derivatives with bromophenyl groups, offering valuable information on their synthesis, structure, reactivity, and properties. These studies can be used as a basis for further research into the applications and modifications of such compounds.
Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
Bromophenyl derivatives and phenylpropenones often serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to bromophenyl derivatives, highlights the development of efficient synthetic routes for compounds used in pharmaceutical manufacturing, such as non-steroidal anti-inflammatory drugs (Qiu et al., 2009). This research emphasizes the importance of developing cost-effective and scalable synthetic methods for compounds with bromophenyl groups, potentially applicable to the synthesis of "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one".
Environmental Impact and Toxicology
The environmental impact and toxicology of bromophenyl compounds are crucial areas of study, given their widespread use and potential environmental persistence. Studies on compounds like 2,4,6-Tribromophenol, a brominated phenol, focus on their occurrence, environmental fate, and toxicity, highlighting the need for ongoing monitoring and assessment of these compounds' environmental and health impacts (Koch & Sures, 2018). Such research underscores the broader context of understanding the environmental and health implications of brominated organic compounds, including those structurally related to "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one".
Potential Applications in Material Science
Bromophenyl derivatives are also explored for their applications in material science, such as in the development of novel brominated flame retardants. The study of novel brominated flame retardants in indoor air, dust, consumer goods, and food emphasizes the relevance of bromophenyl compounds in enhancing fire safety while also considering their environmental and health profiles (Zuiderveen et al., 2020). This line of research may suggest potential material science applications for "(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one", particularly in the design of new materials with improved safety and performance characteristics.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDAIILCAVPJC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)